molecular formula C14H12N2O2S B267697 4-cyano-N-(3-methylphenyl)benzenesulfonamide

4-cyano-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B267697
M. Wt: 272.32 g/mol
InChI Key: LLDONTRODZTLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C14H12N2O2S. The compound is also known as Sunitinib, which is a tyrosine kinase inhibitor used in cancer treatment. Additionally, the paper will highlight future directions for the compound's research and development.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of tyrosine kinase receptors, which are involved in various cellular processes, including cell growth, differentiation, and survival. The compound binds to the ATP-binding site of the tyrosine kinase receptor and prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-N-(3-methylphenyl)benzenesulfonamide include the inhibition of angiogenesis, which is the process of new blood vessel formation. The compound has been found to inhibit the activity of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis. Additionally, the compound has been found to induce apoptosis, which is the process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyano-N-(3-methylphenyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against tyrosine kinase receptors, its ability to inhibit angiogenesis and induce apoptosis, and its selectivity towards cancer cells. However, the compound has some limitations, including its potential toxicity, the development of drug resistance, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 4-cyano-N-(3-methylphenyl)benzenesulfonamide. One potential direction is the development of novel analogs of the compound with improved selectivity and potency towards tyrosine kinase receptors. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as cardiovascular diseases and neurodegenerative disorders. Finally, the development of combination therapies involving 4-cyano-N-(3-methylphenyl)benzenesulfonamide and other drugs may also be a promising area of research.

Synthesis Methods

The synthesis of 4-cyano-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonamide with cyanogen bromide in the presence of sodium carbonate. The resulting product is then treated with a base to obtain the final compound. This method has been widely used in the production of the compound for research purposes.

Scientific Research Applications

4-cyano-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including cancer treatment, cardiovascular diseases, and neurodegenerative disorders. The compound has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. As a result, the compound has been used as a tyrosine kinase inhibitor in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.

properties

Product Name

4-cyano-N-(3-methylphenyl)benzenesulfonamide

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

4-cyano-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H12N2O2S/c1-11-3-2-4-13(9-11)16-19(17,18)14-7-5-12(10-15)6-8-14/h2-9,16H,1H3

InChI Key

LLDONTRODZTLGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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